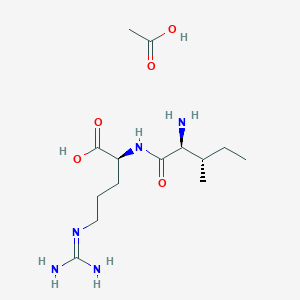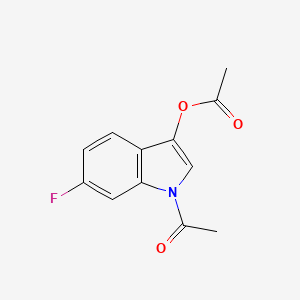
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Overview
Description
1-Acetyl-6-fluoro-1H-indol-3-yl acetate is a chemical compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 . It is a derivative of indole, a heterocyclic compound that is significant in many natural products and drugs .
Synthesis Analysis
The synthesis of 1-acetyl-1H-indol-3-yl acetates, which are related compounds, has been achieved through microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids . The target 1-acetyl-1H-indol-3-yl acetates were isolated in yields ranging from 34% to 71% .Molecular Structure Analysis
The molecular structure of 1-acetyl-6-fluoro-1H-indol-3-yl acetate consists of a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms gives rise to two equivalent tautomeric forms .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-acetyl-6-fluoro-1H-indol-3-yl acetate , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for high-affinity binding to multiple viral receptors, making it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Properties
The indole core is also associated with anti-inflammatory effects. By modulating key inflammatory pathways, indole derivatives can potentially be used to treat conditions characterized by inflammation. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Anticancer Potential
Indole compounds have been identified as potential anticancer agents due to their ability to interfere with tumor cell proliferation and survival. The indole nucleus can be engineered to target specific cancer cell lines, offering a pathway for the development of targeted cancer therapies .
Antioxidant Effects
The indole structure has been linked to antioxidant properties, which are crucial in protecting cells from oxidative stress. This characteristic is significant for the development of drugs aimed at preventing or treating diseases caused by oxidative damage .
Antimicrobial Activity
1-acetyl-6-fluoro-1H-indol-3-yl acetate: and its derivatives have shown promise as antimicrobial agents. Their ability to disrupt microbial cell function makes them candidates for treating bacterial infections, especially in an era of increasing antibiotic resistance .
Diagnostic Applications
Indole derivatives are used as chromogenic compounds in diagnostic tests to identify certain microorganisms. The indoxyl moiety present in these compounds reacts with specific enzymes produced by the microorganisms, leading to a color change that is indicative of the presence of the organism .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
(1-acetyl-6-fluoroindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQZARUXJLROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238348 | |
| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-fluoro-1H-indol-3-yl acetate | |
CAS RN |
3798-90-1 | |
| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3798-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







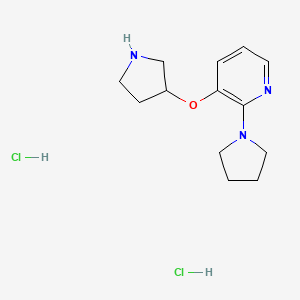
![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)
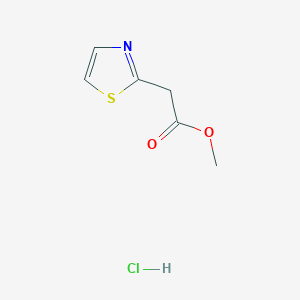
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

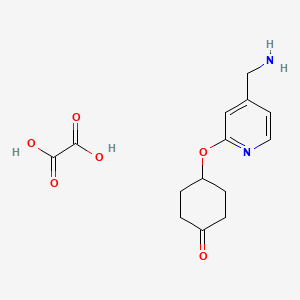

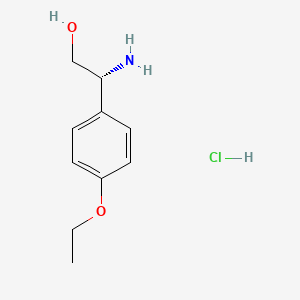
amine](/img/structure/B1450563.png)
